N,N'-Di-Boc-guanidine

Synthetic Yield Process Chemistry Cost Efficiency

N,N′-Di-Boc-guanidine is the critical double-Boc-protected guanidine intermediate for process chemistry and drug discovery. Unlike mono-Boc-guanidine, its orthogonal protection prevents over-alkylation and polymerization, ensuring high-yielding (91%), scalable synthesis. As the essential precursor for solid-phase guanidinylation reagents (up to 95% yield), this crystalline solid (mp 141–144°C) eliminates the need for multiple single-purpose reagents. Procure with confidence for multi-kilogram campaigns.

Molecular Formula C11H21N3O4
Molecular Weight 259.30 g/mol
CAS No. 154476-57-0
Cat. No. B124702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Di-Boc-guanidine
CAS154476-57-0
Molecular FormulaC11H21N3O4
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N
InChIInChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16)
InChIKeyVPWFNCFRPQFWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N′-Di-Boc-guanidine: The Benchmark Symmetrical Bis-Protected Guanidine Intermediate for Organic Synthesis Procurement


N,N′-Di-Boc-guanidine (CAS 154476-57-0), formally 1,3-bis(tert-butoxycarbonyl)guanidine, is a symmetrical, double-Boc-protected guanidine derivative with a molecular formula of C11H21N3O4 and a molecular weight of 259.3 g/mol . It is primarily utilized as a stable, crystalline intermediate for the introduction of a protected guanidine moiety into target molecules [1]. The compound's defining feature is the presence of two acid-labile tert-butoxycarbonyl (Boc) protecting groups, which provide orthogonal protection for two of the guanidine's three nitrogen atoms, leaving the central nitrogen free for further derivatization or nucleophilic attack . This specific substitution pattern renders it a crucial building block in the multi-step synthesis of complex guanidine-containing pharmaceuticals and bioactive natural products [2].

Why N,N′-Di-Boc-guanidine Cannot Be Replaced by In-Class Guanidinylating Reagents or Mono-Protected Analogs


The critical role of N,N′-Di-Boc-guanidine stems from its unique combination of reactivity, protection pattern, and synthetic versatility, which is not simultaneously offered by other guanidinylating reagents or protected guanidine analogs. Mono-Boc-protected guanidines (e.g., N-Boc-guanidine) leave an additional reactive nitrogen exposed, leading to unwanted side reactions such as over-alkylation or polymerization in complex synthetic sequences [1]. Conversely, triply-protected reagents like N,N′,N″-tri-Boc-guanidine are significantly less reactive towards amines and are better suited for alcohol guanidinylation under Mitsunobu conditions [2]. Activated reagents like N,N′-di-Boc-N″-triflylguanidine, while highly reactive, introduce a triflyl group that necessitates an additional deprotection step and may not be compatible with all downstream functional groups [3]. Furthermore, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, a common alternative, suffers from lower and more variable yields with deactivated aromatic amines compared to the reliable performance of N,N′-Di-Boc-guanidine-derived intermediates [4]. These factors make the direct substitution of N,N′-Di-Boc-guanidine with a generic 'protected guanidine' a high-risk proposition for process chemists and procurement specialists, as evidenced by the quantitative data below.

N,N′-Di-Boc-guanidine Procurement Guide: Head-to-Head Performance Data vs. Leading Comparators


Synthesis Yield: N,N′-Di-Boc-guanidine vs. N,N′,N″-Tri-Boc-guanidine from Guanidine Hydrochloride

When synthesized from the common and inexpensive starting material guanidine hydrochloride, N,N′-Di-Boc-guanidine is obtained in a substantially higher isolated yield (91%) compared to the preparation of N,N′,N″-tri-Boc-guanidine, which is reported to have yields up to 83% under optimized conditions [1]. This difference is attributed to the controlled, selective introduction of two Boc groups in a single step versus the more challenging triple protection. For a procurement specialist, this translates to a lower cost per kilogram of the final protected intermediate due to better atom economy and higher throughput from the same starting material.

Synthetic Yield Process Chemistry Cost Efficiency

Reaction Yield in Aryl Guanidine Synthesis: N,N′-Di-Boc-guanidine vs. N,N′-Di-Boc-1H-pyrazole-1-carboxamidine

In the critical application of converting poorly nucleophilic aromatic amines to their corresponding N,N′-di-Boc-protected guanidines, N,N′-Di-Boc-guanidine serves as the foundation for reagents that achieve significantly higher and more consistent yields than a common commercial alternative, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine. Using a derivative of N,N′-Di-Boc-guanidine (specifically N,N′-di-Boc-thiourea activated by cyanuric chloride), yields with various amines reach up to 95% . In contrast, the guanidinylation of aniline with the comparator, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, is highly condition-dependent, yielding anywhere from 11% to 78% [1]. This variability can lead to significant process optimization challenges and failed batches in industrial settings.

Guanidinylation Yield Aromatic Amines Synthetic Reliability

Reactivity Profile: Versatile Nucleophile vs. Specialized Reagents

N,N′-Di-Boc-guanidine functions as a versatile nucleophile, capable of reacting with a broad range of electrophiles (e.g., alkyl halides, acyl chlorides) to form substituted guanidines, whereas many comparators are specialized electrophilic reagents. For instance, N,N′,N″-tri-Boc-guanidine is primarily limited to Mitsunobu reactions with alcohols to avoid unwanted side reactions [1]. Furthermore, while N,N′-di-Boc-N″-triflylguanidine is an excellent electrophilic guanidinylating agent for amines, it is incompatible with substrates bearing base-sensitive or nucleophilic groups that might attack the triflyl moiety [2]. The core N,N′-Di-Boc-guanidine structure therefore provides a balanced reactivity profile that is not dependent on a specific reaction type, offering synthetic chemists greater flexibility in route design and enabling its use in a wider array of transformations [3].

Reactivity Chemoselectivity Synthetic Utility

Purity and Stability Specifications: A Solid, Crystalline Intermediate vs. Liquid/Oily Alternatives

Commercially, N,N′-Di-Boc-guanidine is a stable, white crystalline powder with a melting point of 141-144°C and a reported purity of up to 99.0% . In stark contrast, many functionalized or activated guanidinylating reagents are oils or low-melting solids that are more prone to decomposition upon storage. For example, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine has a significantly lower melting point (86-90°C) and is more hygroscopic . The high crystallinity and thermal stability of N,N′-Di-Boc-guanidine translate directly to easier handling, precise weighing, and long-term storage under ambient conditions (recommended at room temperature in a dry area) , minimizing waste and ensuring reproducibility in synthetic procedures.

Purity Stability Handling Logistics

N,N′-Di-Boc-guanidine: Optimal Procurement Scenarios Based on Verified Performance Data


Large-Scale Synthesis of Guanidine-Containing Pharmaceutical Intermediates

Procurement of N,N′-Di-Boc-guanidine is highly recommended for projects requiring multi-kilogram production of a protected guanidine building block. The robust, high-yielding (91%) synthesis from inexpensive raw materials and its excellent stability as a crystalline solid (mp 141-144°C) make it a cost-effective and logistically sound choice for process chemistry. Its balanced reactivity allows for reliable scale-up without the need for specialized, hazardous reagents, in contrast to alternatives requiring heavy metal activators like HgCl2 or highly reactive triflyl groups.

Academic and Industrial Research Requiring a Versatile Guanidine Synthon

For exploratory medicinal chemistry and early-stage drug discovery, N,N′-Di-Boc-guanidine provides a single, multi-functional building block. As established, it can be directly alkylated or acylated, or readily converted into more specialized electrophilic reagents like N,N′-di-Boc-N″-triflylguanidine [1]. This eliminates the need to procure and maintain an inventory of multiple, single-purpose guanidinylation reagents. Its performance as a precursor to reagents that achieve up to 95% yield in guanidinylating amines ensures that the investment in this core intermediate translates into high downstream synthetic efficiency.

Solid-Phase Peptide Synthesis (SPPS) and Combinatorial Library Construction

N,N′-Di-Boc-guanidine is the essential starting material for the preparation of N,N′-di-Boc-N″-triflylguanidine, which is a superior reagent for the solid-phase guanidinylation of resin-bound amines [1]. This application is critical for constructing combinatorial libraries of guanidine-containing peptides and peptidomimetics. The derived reagent yields a single, monoguanidinylated product in excellent yield, independent of the solid support, a key advantage for reliable automated synthesis [2]. Procuring the high-purity N,N′-Di-Boc-guanidine is the first and most critical step in ensuring the quality of the final guanidinylating reagent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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